5-Phenylisoxazole-3-carboxylic acid

描述

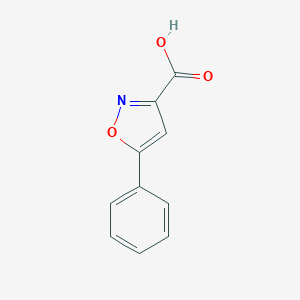

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-phenyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-9(14-11-8)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYOBHXWBRKOQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162701 | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14441-90-8 | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014441908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Phenyl-3-isoxazolecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenylisoxazole-3-carboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Regioselective Synthesis of 5-Phenylisoxazole-3-carboxylic acid

The regioselectivity in the synthesis of substituted isoxazoles is a critical aspect, as different isomers can exhibit distinct biological properties. The formation of either 3,5-disubstituted or 3,4,5-trisubstituted isoxazoles can be controlled by the choice of reactants and reaction conditions. mdpi.combeilstein-journals.orgnih.gov

Cycloaddition Reactions for Isoxazole (B147169) Ring Formation

Cycloaddition reactions, particularly 1,3-dipolar cycloadditions, are powerful tools for the construction of five-membered heterocyclic rings like isoxazoles. youtube.com These reactions involve the addition of a 1,3-dipole, such as a nitrile oxide, to a dipolarophile, like an alkyne or an alkene. youtube.com

Nitrile oxides are versatile intermediates in the synthesis of isoxazoles. They can be generated in situ from various precursors, including aldoximes, hydroximoyl chlorides, or nitroalkanes. nih.govniscpr.res.in The subsequent cycloaddition with a suitable dipolarophile leads to the formation of the isoxazole ring.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Reacting Nitrile Oxides with Terminal Acetylenes

The reaction of nitrile oxides with terminal acetylenes is a classic and widely used method for the synthesis of 3,5-disubstituted isoxazoles. nih.gov This [3+2] cycloaddition reaction is highly regioselective, with the oxygen atom of the nitrile oxide adding to the substituted carbon of the alkyne. youtube.com The reaction proceeds readily to afford the corresponding isoxazole derivatives in good yields. researchgate.net This method is advantageous due to its efficiency and the commercial availability of a wide range of terminal acetylenes. nih.gov

| Reactant 1 | Reactant 2 | Product | Catalyst/Conditions | Yield |

| Nitrile Oxide | Terminal Alkyne | 3,5-Disubstituted Isoxazole | Solvent-free, Cu/Al2O3, ball-milling | Moderate to Excellent |

| Hydroxyimidoyl Chlorides | Terminal Alkynes | 3,5-Disubstituted Isoxazoles | Cu/Al2O3, ball-milling | Moderate to Excellent nih.gov |

| Azirinyl-substituted Nitrile Oxides | Terminal Acetylenes | Azirinyl(isoxazolyl)ketones | Room temperature, DCM | 51-91% researchgate.net |

Reacting Nitrile Oxides with Olefins (e.g., Vinyl Acetate (B1210297), Isopropenyl Acetate)

The cycloaddition of nitrile oxides with olefins, such as vinyl acetate or isopropenyl acetate, leads to the formation of isoxazolines, which can be subsequently aromatized to isoxazoles. niscpr.res.innih.gov The reaction of nitrile oxides with vinyl acetate has been shown to produce 3-substituted-5-acetoxyisoxazolines. niscpr.res.in The regioselectivity of this reaction is influenced by both steric and electronic factors, with the dipole (LUMO)–dipolarophile (HOMO) interaction often being the dominant factor for alkenes. nih.govmdpi.com Pre-forming the nitrile oxide before the addition of the alkene can lead to higher yields and purer products compared to in situ generation. niscpr.res.in

| Nitrile Oxide | Olefin | Product | Reaction Conditions | Yield |

| Benzonitrile Oxides | Vinyl Acetate | 3-Aryl-5-acetoxyisoxazolines | Dichloromethane, room temperature | Good niscpr.res.in |

| Acyl Nitrile Oxide | Vinyl Acetate derivative with P(O)(OEt)2 | Isoxazoline derivative | CAN, acetone (B3395972) or acetophenone, reflux | Not specified nih.gov |

Condensation and Cyclization Approaches

An alternative to cycloaddition reactions is the construction of the isoxazole ring through a sequence of condensation and cyclization steps. These methods offer a different strategic approach to the synthesis of this compound and its derivatives.

Condensation of Phenylacetonitrile (B145931) with Ethyl Chloroformate Followed by Cyclization with Hydroxylamine (B1172632)

A documented route for the synthesis of this compound involves the initial condensation of phenylacetonitrile with ethyl chloroformate. This step forms an intermediate that can then undergo cyclization with hydroxylamine to yield the desired isoxazole ring system. While the specific details and yields for this particular sequence leading to this compound are not extensively detailed in the provided search results, it represents a plausible and recognized synthetic strategy for this class of compounds.

Metal-Catalyzed Synthetic Routes to Isoxazoles

Copper-catalyzed reactions have emerged as valuable tools in heterocyclic synthesis. While the direct copper(I)-catalyzed synthesis of this compound is not explicitly detailed in the search results, copper catalysts are known to facilitate various cyclization and coupling reactions that can lead to isoxazole formation. For example, copper-catalyzed reactions have been used for the synthesis of indolizines under solvent-free conditions. mdpi.com

Palladium catalysts are extensively used in organic synthesis, particularly for hydrogenation reactions. In the context of this compound, palladium-catalyzed hydrogenation is more relevant to the modification of the scaffold rather than its initial synthesis. For instance, palladium on carbon (Pd/C) is a common catalyst for the reduction of various functional groups. mdpi.com The selective hydrogenation of a carboxylic acid to an aldehyde can be achieved using palladium complexes in the presence of an anhydride (B1165640). researchgate.net This suggests that the carboxylic acid group of this compound could potentially be reduced to an aldehyde under specific palladium-catalyzed conditions. Furthermore, palladium-catalyzed reactions have been developed for the synthesis of benzo[d]isoxazoles through C-H activation and annulation, showcasing the versatility of palladium in constructing isoxazole-containing systems. rsc.org

Green Chemistry Approaches to Isoxazole Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and their intermediates. mdpi.com For isoxazole synthesis, this includes the use of environmentally benign solvents, catalysts, and reaction conditions. Microwave-assisted synthesis has been shown to be an effective green chemistry approach for the rapid and efficient synthesis of various heterocyclic compounds, including isoxazoles, often leading to higher yields in shorter reaction times. mdpi.com One-pot, multi-component reactions, such as the synthesis of isoxazol-5(4H)-one derivatives using citric acid as a catalyst in water, exemplify a green and convenient procedure. orientjchem.org The use of water as a solvent and a biodegradable catalyst like citric acid significantly improves the environmental profile of the synthesis. orientjchem.org

Derivatization and Functionalization of this compound Scaffold

The this compound scaffold serves as a versatile platform for the development of new chemical entities with diverse biological activities. nih.gov The carboxylic acid group is a key handle for derivatization, allowing for the formation of esters, amides, and other functional groups. thermofisher.com

A number of this compound derivatives have been synthesized and evaluated for their potential as xanthine (B1682287) oxidase inhibitors. nih.gov These derivatives were prepared by modifying the phenyl ring and the carboxylic acid moiety. nih.gov For example, the carboxylic acid can be converted to an acyl chloride, which is then reacted with various amines or alcohols to generate a library of amide and ester derivatives. The synthesis of thiourea (B124793) derivatives linked to a 5-phenyl-3-isoxazole carboxylic acid methyl ester has also been reported, highlighting the broad scope of possible modifications. researchgate.net

The functionalization of the phenyl ring can also be achieved through various aromatic substitution reactions, allowing for the introduction of different substituents to explore structure-activity relationships. The presence of a cyano group at the 3-position of the phenyl moiety has been identified as a favorable substitution for xanthine oxidase inhibition. nih.gov

Below is an interactive data table summarizing some of the key compounds and their reported synthetic approaches or properties.

| Compound Name | CAS Number | Molecular Formula | Key Synthetic Approach/Property | Reference |

| This compound | 14441-90-8 | C10H7NO3 | Starting scaffold for derivatization. | sigmaaldrich.com |

| Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate | Not specified | C14H15NO3 | Intermediate in the synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid. | nih.gov |

| 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Not specified | C11H9NO3 | Synthesized from benzaldehyde (B42025) oxime and ethyl acetoacetate. | nih.govresearchgate.net |

| 3-Phenylisoxazole-5-carboxylic acid | 14442-12-7 | C10H7NO3 | Isomer of the title compound. | sigmaaldrich.com |

| 5-Phenylisoxazole-3-carbaldehyde | 59985-82-9 | C10H7NO2 | Can be synthesized from the corresponding carboxylic acid. | chemicalbook.com |

This article delves into the advanced synthetic methodologies and chemical transformations centered on the versatile chemical compound, this compound. It explores the modification of its carboxylic acid group, substitutions on the phenyl ring, and the functionalization of the isoxazole ring itself.

1 Modification at the Carboxylic Acid Group

The carboxylic acid group of this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives. These transformations include esterification, amidation, conversion to acyl azides for subsequent reactions, and the formation of carbamates.

1 Esterification

Esterification of this compound is a fundamental transformation that yields valuable ester derivatives. A common method involves reacting the carboxylic acid with an alcohol in the presence of a suitable catalyst. For instance, methyl 3-phenylisoxazole-5-carboxylate has been synthesized by treating 3-phenylisoxazole-5-carboxylic acid with thionyl chloride to form the acyl chloride, which is then reacted with methanol. nih.gov This process highlights a two-step approach where the carboxylic acid is first activated before being subjected to nucleophilic attack by the alcohol.

Another approach to esterification involves the use of coupling agents. The Mitsunobu reaction, which utilizes a mixture of triphenylphosphine (B44618) (Ph₃P) and diethyl azodicarboxylate (DEAD), is a well-established method for the condensation of a carboxylic acid and an alcohol. nih.gov More recently, a system using triphenylphosphine oxide (TPPO) and oxalyl chloride has been shown to effectively promote the esterification of carboxylic acids. nih.gov In this method, an acyl phosphonium (B103445) salt is generated in situ, which activates the carboxylic acid for reaction with an alcohol. nih.gov

The following table summarizes representative esterification reactions of phenylisoxazole carboxylic acid derivatives:

| Carboxylic Acid Derivative | Reagents | Product | Yield (%) | Reference |

| 3-Phenylisoxazole-5-carboxylic acid | 1. Thionyl chloride, CH₂Cl₂ 2. Methanol | Methyl 3-phenylisoxazole-5-carboxylate | 76 | nih.gov |

2 Amidation (e.g., Carboxamide and Hydrazide Derivatives)

The carboxylic acid functionality of this compound can be readily converted into amides, including carboxamides and hydrazides. These derivatives are of significant interest due to their presence in various biologically active molecules.

Carboxamides are typically synthesized by reacting an activated form of the carboxylic acid, such as an acyl chloride, with an appropriate amine. For example, 5-methylisoxazole-3-carboxamide (B1215236) derivatives have been synthesized from 5-methylisoxazole-3-carbonyl chloride and various amines in good yields. researchgate.net Similarly, N,N-dimethyl-3-phenylisoxazole-5-carboxamide was prepared through the ammonolysis of 3-phenylisoxazole-5-carbonyl chloride in dichloromethane. iucr.org

Hydrazides are formed by the reaction of the carboxylic acid or its ester with hydrazine (B178648) hydrate. For instance, 3-carbohydrazide derivatives can be synthesized by reacting the corresponding isoxazole ester with hydrazine monohydrate in ethanol. researchgate.net These hydrazides can serve as precursors for further synthetic transformations, such as the formation of hydrazones. researchgate.net

The table below illustrates examples of amidation reactions:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 5-Methylisoxazole-3-carbonyl chloride | Various amines | 5-Methylisoxazole-3-carboxamide derivatives | Good | researchgate.net |

| 3-Phenylisoxazole-5-carbonyl chloride | Dimethylamine, CH₂Cl₂ | N,N-Dimethyl-3-phenylisoxazole-5-carboxamide | Not specified | iucr.org |

| Isoxazole ester | Hydrazine monohydrate, EtOH | 3-Carbohydrazide derivative | Not specified | researchgate.net |

3 Conversion to Acyl Azides and Subsequent Reactions

The conversion of the carboxylic acid group to an acyl azide (B81097) opens up a pathway to a variety of important chemical transformations, most notably the Curtius rearrangement. nih.govorganic-chemistry.org This rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.org The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles to yield primary amines, carbamates, or ureas. wikipedia.org

The acyl azide is typically prepared from the corresponding acyl chloride by reaction with an azide salt, such as sodium azide. masterorganicchemistry.com Alternatively, the carboxylic acid can be directly converted to the acyl azide using diphenylphosphoryl azide (DPPA). orgoreview.com The Curtius rearrangement is known to proceed with full retention of configuration at the migrating group. wikipedia.org

A key application of this sequence is the synthesis of amines. Hydrolysis of the isocyanate intermediate leads to an unstable carbamic acid, which spontaneously decarboxylates to afford the primary amine. organic-chemistry.orgorgoreview.com

4 Formation of Carbamates

Carbamates are another important class of compounds that can be synthesized from this compound via the Curtius rearrangement. nih.gov When the isocyanate intermediate generated from the acyl azide is trapped with an alcohol, a carbamate (B1207046) is formed. wikipedia.orgnih.gov

Several methods have been developed for the one-pot synthesis of carbamates from carboxylic acids. One such method involves reacting the carboxylic acid with di-tert-butyl dicarbonate (B1257347) and sodium azide to form the acyl azide in situ. Subsequent Curtius rearrangement and trapping of the isocyanate with an alcohol, often facilitated by a catalyst, yields the desired carbamate. nih.govorganic-chemistry.org This approach avoids the need to handle potentially hazardous isocyanates. organic-chemistry.org

The following table provides a summary of the synthesis of carbamates from carboxylic acids via the Curtius rearrangement:

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| Carboxylic Acid | Di-tert-butyl dicarbonate, Sodium azide, Alcohol | Acyl azide, Isocyanate | Carbamate | nih.govorganic-chemistry.org |

2 Substitutions on the Phenyl Ring

The phenyl ring of this compound is susceptible to electrophilic aromatic substitution reactions. The isoxazole ring and the carboxylic acid group both influence the reactivity and regioselectivity of these substitutions. The carboxyl group is an electron-withdrawing group and acts as a meta-director. numberanalytics.com

A notable example is the nitration of 5-phenylisoxazole (B86612). Re-examination of the nitration of 5-phenylisoxazole with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) has shown that it can lead to a mixture of products. clockss.org Specifically, the reaction can yield 4-nitro-5-phenylisoxazole as well as a mixture of nitrophenyl derivatives, including the m-nitrophenyl isomer. clockss.org The conditions of the nitration, such as temperature and the specific nitrating agent used, can influence the product distribution. clockss.org For instance, treatment with nitric acid in acetic anhydride under milder conditions has been reported to favor the formation of 4-nitro-5-phenylisoxazole. clockss.org

3 Functionalization of the Isoxazole Ring (e.g., Halogenation, Methylation)

The isoxazole ring itself can undergo functionalization, although this can be more challenging than modifications at the carboxylic acid or phenyl ring.

Halogenation of isoxazoles can occur at different positions depending on the specific isoxazole derivative and the reaction conditions. While direct halogenation of the isoxazole ring of this compound is not extensively detailed in the provided context, the halogenation of related isoxazole systems provides some insight. For instance, the Hell–Volhard–Zelinski (HVZ) reaction allows for the α-halogenation of carboxylic acids, but this typically applies to saturated systems with α-hydrogens and requires conversion to an acid bromide intermediate. chemistrysteps.com

Methylation can introduce a methyl group onto the isoxazole ring. For example, 5-methyl-3-phenylisoxazole-4-carboxylic acid is a known compound where a methyl group is present at the 5-position of the isoxazole ring. nih.govresearchgate.net The synthesis of such derivatives often involves starting with precursors that already contain the desired substitution pattern on the isoxazole ring.

Cross-Coupling Reactions (e.g., Suzuki Couplings)

Cross-coupling reactions are powerful methods for forming carbon-carbon bonds, enabling the functionalization of the this compound core. The Suzuki-Miyaura coupling, which joins an organoboron compound with a halide or pseudohalide, is particularly noteworthy. organic-chemistry.org This reaction is instrumental in creating biaryl structures, which are common motifs in pharmacologically active molecules. mdpi.commdpi.com

In a typical application, a halogenated derivative of this compound is coupled with an arylboronic acid. For instance, the synthesis of 4-aryl-5-phenylisoxazole-3-carboxylates can be achieved by reacting an ester of 4-bromo-5-phenylisoxazole-3-carboxylic acid with various arylboronic acids. These reactions generally employ a palladium catalyst, such as Pd(dppf)Cl₂, in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as dimethoxyethane. mdpi.com This approach allows for the introduction of diverse substituents onto the isoxazole ring.

The versatility of Suzuki couplings also extends to modifying the phenyl ring at the C5 position or even using the carboxylic acid group itself as a coupling partner under decarbonylative conditions. nih.gov A sequential, one-pot approach combining Sonogashira coupling, cyclocondensation to form the isoxazole, and a final Suzuki coupling demonstrates the efficiency of modern palladium catalysis. mdpi.com This strategy allows for multiple transformations using a single catalyst load, enhancing the economic and environmental viability of the synthesis. mdpi.com

Table 1: Examples of Suzuki Coupling Reactions in Isoxazole Synthesis

| Electrophile | Nucleophile | Catalyst | Base | Product Type |

|---|---|---|---|---|

| 4-Bromo-5-phenylisoxazole-3-carboxylate | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 4-Aryl-5-phenylisoxazole-3-carboxylate |

| 5-Bromo-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 5-(Pyrrol-2-yl)-1H-indazole |

| 3-Pyridine carboxylic acid | 4-Methoxyphenyl boronic acid | Palladium Catalyst | - | 3-(4-Methoxyphenyl)pyridine (decarbonylative) |

Chemo- and Regioselectivity in Synthesis of this compound Derivatives

Controlling chemo- and regioselectivity is fundamental to the successful synthesis of complex this compound derivatives. nih.gov Regioselectivity is a critical factor in the primary synthesis of the isoxazole ring, which is often formed via a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne. mdpi.comtandfonline.com The reaction must be controlled to produce the desired 3,5-disubstituted isoxazole rather than other isomers. mdpi.comyoutube.com While this cycloaddition often shows high regioselectivity, forming the desired isomer, reaction conditions can be tuned to favor specific outcomes. mdpi.comacs.org

Chemoselectivity, the ability to react with one functional group in the presence of others, is vital when modifying a molecule with multiple reactive sites. For example, in a molecule containing both a carboxylic acid and a less reactive functional group, the carboxylic acid can be selectively converted to an amide or ester. Conversely, if a Suzuki coupling is planned on a halo-substituted phenyl ring, the carboxylic acid may need to be protected (e.g., as an ester) to prevent unwanted side reactions.

In scenarios involving multiple different halogen atoms, chemoselective cross-coupling can be achieved. The differing reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited by carefully selecting the palladium catalyst and reaction conditions to functionalize one position selectively over another. Similarly, in Suzuki couplings involving acyl chlorides, selectivity can be managed to prevent double coupling reactions, ensuring the desired ketone is formed. mdpi.com

Catalytic Systems in this compound Synthesis and Modification

A diverse array of catalytic systems is employed in the synthesis and subsequent modification of the this compound scaffold. nih.govrcsi.science

Palladium-based catalysts are the most prominent, especially for cross-coupling reactions. nih.govrsc.org Systems like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ combined with various phosphine (B1218219) ligands (e.g., PCy₃) are extensively used for Suzuki, Heck, and Sonogashira couplings. organic-chemistry.orgmdpi.com The choice of ligand is crucial as it dictates the catalyst's activity and selectivity. researchgate.net In some cases, the same palladium catalyst can be used sequentially for multiple different coupling reactions in a one-pot synthesis, showcasing its versatility. mdpi.com

Nickel catalysts , such as NiCl₂(PCy₃)₂, have emerged as a cost-effective and robust alternative for Suzuki-Miyaura couplings, particularly for activating challenging C-O bonds in aryl carbamates and sulfamates. nih.gov

Organocatalysts also play a role, particularly in the formation of the isoxazole ring. For example, 2-aminopyridine (B139424) has been shown to be an efficient and low-cost organocatalyst for the three-component cyclocondensation reaction that forms isoxazol-5(4H)-ones in water, offering a green synthetic route. clockss.org

For modifications of the carboxylic acid group itself, classic acid catalysts (e.g., sulfuric acid) are used for esterification, while modern coupling agents (e.g., carbodiimides like EDC or DCC, often with additives like HOBt) are used to catalyze the formation of amide bonds.

Advanced Spectroscopic and Computational Analysis

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, investigates the molecular vibrations of 5-Phenylisoxazole-3-carboxylic acid. These vibrations, which include stretching, bending, and wagging of bonds, occur at specific quantized energy levels, resulting in a unique spectral fingerprint of the molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. In the solid phase, carboxylic acids like the title compound typically exist as hydrogen-bonded dimers. This dimerization significantly influences the position and shape of the vibrational bands, particularly those involving the hydroxyl group. spectroscopyonline.com

The FT-IR spectrum of this compound is characterized by several key absorption bands. A very broad and intense absorption band is expected in the region of 3500–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. spectroscopyonline.com The carbonyl (C=O) stretching vibration typically appears as a strong, sharp peak. For aromatic carboxylic acids, this band is generally found between 1710 and 1680 cm⁻¹ due to conjugation with the ring system. spectroscopyonline.com The C-O stretching vibration of the carboxylic acid is expected between 1320 and 1210 cm⁻¹. spectroscopyonline.com Furthermore, a broad peak corresponding to the out-of-plane O-H wag is anticipated around 960–900 cm⁻¹, a feature considered diagnostic for carboxylic acid dimers. spectroscopyonline.com Vibrations associated with the phenyl and isoxazole (B147169) rings, such as C=C and C=N stretching, also appear in the fingerprint region. nih.govresearchgate.net

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch (dimer) | 3500 - 2500 | Strong, Very Broad | Characteristic of hydrogen-bonded carboxylic acid. spectroscopyonline.com |

| C-H Stretch (aromatic) | 3100 - 3000 | Medium to Weak | Phenyl and isoxazole C-H bonds. |

| C=O Stretch | 1710 - 1680 | Strong | Position influenced by conjugation with the isoxazole ring. spectroscopyonline.com |

| C=C / C=N Stretch | 1600 - 1450 | Medium to Strong | Vibrations from both the phenyl and isoxazole rings. nih.gov |

| C-O Stretch | 1320 - 1210 | Strong | Coupled with O-H in-plane bending. spectroscopyonline.com |

| O-H Wag (out-of-plane) | 960 - 900 | Medium, Broad | Diagnostic for carboxylic acid dimers. spectroscopyonline.com |

Laser-Raman Spectroscopy

Laser-Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic laser light. nih.gov This method is particularly sensitive to vibrations of non-polar bonds with high polarizability, such as the C=C bonds within the phenyl ring. mdpi.com

For this compound, the Raman spectrum would be expected to show strong bands corresponding to the symmetric vibrations of the aromatic system. The experimental Raman spectra of similar molecules, such as 5-Methyl-3-phenylisoxazole-4-carboxylic acid, have been recorded and analyzed, providing a basis for expected frequencies. nih.govresearchgate.net The symmetric C=C stretching vibrations of the phenyl ring would likely produce intense signals. The isoxazole ring vibrations would also be Raman active. In contrast to FT-IR, the O-H stretching vibration is typically weak in Raman spectra. The carbonyl (C=O) stretch, while visible, is often less intense than in the corresponding FT-IR spectrum. This complementary nature allows for a more complete vibrational analysis of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the precise structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound provides information on the number, environment, and connectivity of hydrogen atoms. The spectrum is expected to show distinct signals for the carboxylic acid proton, the isoxazole ring proton, and the protons of the phenyl group.

The carboxylic acid proton (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, and its signal can be exchanged with D₂O. The single proton on the isoxazole ring (at the C4 position) is expected to appear as a sharp singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring. rsc.org The five protons of the phenyl group will appear in the aromatic region, typically between 7.4 and 8.0 ppm. Due to the substitution pattern, they would likely present as complex multiplets. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | > 10.0 | Broad Singlet | 1H |

| Phenyl-H (Ar-H) | 7.8 - 7.4 | Multiplet | 5H |

| Isoxazole-H (C4-H) | ~ 6.8 | Singlet | 1H |

Note: Expected chemical shifts are based on data for analogous 3-phenylisoxazole (B85705) structures in CDCl₃ and may vary with solvent. rsc.org

Carbon-13 NMR (¹³C NMR)

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides insight into their chemical environment (e.g., sp², sp³, carbonyl). For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms in the structure.

The carboxyl carbon (-COOH) is the most deshielded, appearing significantly downfield, typically in the range of 160-180 ppm. oregonstate.edu The carbons of the isoxazole ring (C3, C4, and C5) have characteristic chemical shifts that are crucial for confirming the ring structure. nih.gov Based on data from related 3-phenylisoxazole compounds, the C3 and C5 carbons attached to oxygen and nitrogen are found downfield, while the C4 carbon appears more upfield. rsc.org The phenyl carbons typically resonate in the 125-135 ppm range, with the ipso-carbon (the carbon attached to the isoxazole ring) being identifiable as well. rsc.orgoregonstate.edu

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C=O (Carboxyl) | 160 - 180 | Typically a weak signal. oregonstate.edu |

| C3, C5 (Isoxazole) | 160 - 170 | Carbons bonded to heteroatoms. rsc.org |

| C-ipso (Phenyl) | ~127 | Phenyl carbon attached to the isoxazole ring. rsc.org |

| C-aromatic (Phenyl) | 125 - 131 | Remaining five carbons of the phenyl group. rsc.org |

| C4 (Isoxazole) | ~97 | The C-H carbon of the isoxazole ring. rsc.org |

Note: Expected chemical shifts are based on data for analogous 3-phenylisoxazole structures and general ranges. rsc.orgoregonstate.edunih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. For this compound (C₁₀H₇NO₃), the exact molecular weight is 189.17 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass-to-charge ratio (m/z) to several decimal places.

Upon ionization, a molecular ion peak (M⁺˙) at m/z ≈ 189 would be expected. The fragmentation pattern provides clues to the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of a hydroxyl radical (M-17), the loss of a carboxyl group (M-45), or the loss of carbon dioxide (M-44). miamioh.edulibretexts.org Other significant fragments could arise from the cleavage of the isoxazole ring, a characteristic fragmentation pathway for this heterocyclic system. Analysis of these fragments allows for the piecemeal reconstruction of the molecular structure, confirming the presence of the phenyl, isoxazole, and carboxylic acid moieties.

| m/z Value | Proposed Fragment | Notes |

| 189 | [C₁₀H₇NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 172 | [C₁₀H₆NO₂]⁺ | Loss of ·OH radical (M-17) |

| 145 | [C₉H₇NO]⁺˙ | Loss of CO₂ (M-44) from decarboxylation. libretexts.org |

| 144 | [C₉H₆NO]⁺ | Loss of ·COOH radical (M-45) |

| 116 | [C₈H₆N]⁺ | Possible fragment from cleavage of the isoxazole ring after initial loss. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation, from cleavage of the C3-phenyl bond. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |

The structural and electronic characteristics of this compound and its analogues have been extensively investigated using a combination of X-ray crystallography and computational chemistry. These studies provide a foundational understanding of the molecule's conformation, solid-state packing, and reactivity.

X-ray Crystallography and Crystal Structure Analysis

While detailed crystallographic data for this compound itself is not extensively published, analysis of its closely related derivatives, such as its ethyl ester and the isomer 5-Methyl-3-phenylisoxazole-4-carboxylic acid, offers significant insights into the molecular geometry and crystal features.

For instance, the crystal structure of 5-Methyl-3-phenylisoxazole-4-carboxylic acid has been determined by single-crystal X-ray diffraction. nih.govresearchgate.net The compound crystallizes in the monoclinic system with the space group P21/n. nih.govresearchgate.net The detailed crystal data for this related compound provides a model for understanding the structural parameters of the phenylisoxazole carboxylic acid scaffold.

Crystal Data for 5-Methyl-3-phenylisoxazole-4-carboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₁₁H₉NO₃ | nih.govresearchgate.net |

| Molecular Weight | 203.19 | nih.govresearchgate.net |

| Crystal System | Monoclinic | nih.govresearchgate.net |

| Space Group | P21/n | nih.govresearchgate.net |

| a (Å) | 11.953 (4) | nih.govresearchgate.net |

| b (Å) | 5.981 (2) | nih.govresearchgate.net |

| c (Å) | 14.142 (5) | nih.govresearchgate.net |

| β (°) | 105.548 (6) | nih.govresearchgate.net |

| Volume (ų) | 974.0 (6) | nih.govresearchgate.net |

Conformational Analysis and Torsion Angles

The conformation of phenylisoxazole derivatives is largely defined by the rotational freedom between the phenyl and isoxazole rings. X-ray diffraction studies reveal significant variability in this dihedral angle depending on the substitution pattern.

In the case of ethyl 5-phenylisoxazole-3-carboxylate, the molecule is nearly planar, with the phenyl ring inclined to the isoxazole ring by a mere 0.5 (1)°. researchgate.net Conversely, in 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the phenyl and isoxazole rings are significantly twisted, forming a dihedral angle of 56.64 (8)°. nih.govresearchgate.netpsu.edu The carboxylic acid group in this isomer lies almost in the same plane as the isoxazole ring, indicated by a C—C—C—O torsion angle of −3.3 (2)°. nih.govresearchgate.netpsu.edu Similarly, the ester moiety in ethyl 5-phenylisoxazole-3-carboxylate maintains near co-planarity with the isoxazole ring, showing an O—C—C—N torsion angle of −172.86 (18)°. researchgate.net

Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure of phenylisoxazole carboxylic acids and their derivatives is stabilized by a network of intermolecular interactions. In 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the primary interaction involves pairs of O—H⋯O hydrogen bonds, which link molecules into characteristic head-to-head dimers. nih.govresearchgate.netpsu.edu These dimers are further connected by weaker C—H⋯N hydrogen bonds. nih.govresearchgate.netpsu.edu

For ethyl 5-phenylisoxazole-3-carboxylate, which lacks the acidic proton, the crystal packing is dictated by C—H⋯O hydrogen bonds that also form inversion dimers. researchgate.net Additionally, π–π stacking interactions contribute to the stability of the crystal lattice in compounds like 5-Methyl-3-phenylisoxazole-4-carboxylic acid, with a measured centroid–centroid distance of 3.9614 (17)Å between phenyl rings. nih.govresearchgate.net

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. This analysis was performed on ethyl 5-phenylisoxazole-3-carboxylate to explore the distribution of weak intermolecular forces. researchgate.netnih.gov The Hirshfeld surface mapped over d_norm reveals red areas indicating contacts shorter than the van der Waals radii, corresponding to key interactions like C—H⋯O hydrogen bonds. nih.gov

The analysis quantifies the contribution of each type of interaction to the total Hirshfeld surface area, highlighting the significance of hydrogen-based contacts in the crystal packing. nih.gov

Relative Contributions of Intermolecular Contacts to the Hirshfeld Surface of Ethyl 5-phenylisoxazole-3-carboxylate

| Contact Type | Contribution (%) | Reference |

|---|---|---|

| H⋯H | 41.0 | nih.gov |

| C⋯H/H⋯C | 23.2 | nih.gov |

| O⋯H/H⋯O | 18.7 | nih.gov |

| N⋯H/H⋯N | 9.2 | nih.gov |

Computational Chemistry and Quantum Mechanical Studies

Computational methods, particularly Density Functional Theory (DFT), are employed to complement experimental data, providing deeper insight into the electronic structure and properties of this compound and its derivatives.

Density Functional Theory (DFT) Calculations

DFT calculations have been successfully used to evaluate the molecular geometry of various phenylisoxazole derivatives. researchgate.netresearchgate.net Theoretical parameters obtained from these calculations, often using the B3LYP functional, show good agreement with the experimental geometric parameters determined by X-ray crystallography. researchgate.netresearchgate.net These computational studies confirm the non-planar structure of certain derivatives and are used to analyze frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP), which are crucial for understanding the molecule's reactivity. researchgate.netresearchgate.net Furthermore, molecular modeling, a related computational technique, has been applied to derivatives of this compound to investigate their binding modes with biological targets such as xanthine (B1682287) oxidase. nih.gov

Optimized Geometric Parameters (Bond Lengths, Bond Angles)

Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the optimized geometric parameters of molecules. For a close analog, 5-methyl-3-phenylisoxazole-4-carboxylic acid, calculations using the B3LYP and M06-2X methods with a 6-311++G(d,p) basis set have provided detailed bond lengths and angles. iucr.orgsigmaaldrich.com These theoretical values have shown good agreement with experimental data, lending confidence to the computational approach. iucr.org

Table 1: Selected Optimized Geometric Parameters for a this compound analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (phenyl) | 1.39 - 1.40 | 119.5 - 120.5 |

| C-N (isoxazole) | ~1.31 | ~110 |

| N-O (isoxazole) | ~1.42 | ~105 |

| C=O (carboxyl) | ~1.21 | - |

| C-O (carboxyl) | ~1.35 | - |

| O-H (carboxyl) | ~0.97 | - |

| Phenyl-Isoxazole Dihedral | - | Varies |

| Isoxazole-Carboxyl Dihedral | - | Varies |

Note: The data presented is based on computational studies of a closely related analog, 5-methyl-3-phenylisoxazole-4-carboxylic acid, and general knowledge of similar structures. iucr.orgsigmaaldrich.com The exact values for this compound may vary.

Theoretical Vibrational Frequencies and Potential Energy Distribution (PED) Analysis

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, a detailed assignment of the spectral bands can be made. The Potential Energy Distribution (PED) analysis further elucidates the nature of the vibrational modes by quantifying the contribution of individual internal coordinates to each normal mode.

For the analogous compound, 5-methyl-3-phenylisoxazole-4-carboxylic acid, a comprehensive vibrational analysis has been performed using DFT calculations. iucr.orgsigmaaldrich.com The calculated vibrational frequencies, after appropriate scaling, showed excellent correlation with the experimental FT-IR and Laser-Raman spectra. iucr.org This allows for the confident assignment of key vibrational modes, including the characteristic stretching and bending vibrations of the phenyl, isoxazole, and carboxylic acid moieties.

Table 2: Key Theoretical Vibrational Frequencies for a this compound analog

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| O-H stretch | ~3500 | Carboxylic acid hydroxyl group |

| C-H stretch (phenyl) | 3000 - 3100 | Aromatic C-H vibrations |

| C=O stretch | ~1750 | Carboxylic acid carbonyl group |

| C=N stretch (isoxazole) | ~1600 | Isoxazole ring vibration |

| C=C stretch (phenyl) | 1400 - 1600 | Aromatic ring skeletal vibrations |

| C-O stretch | ~1300 | Carboxylic acid C-O vibration |

| O-H bend | ~1200 | Carboxylic acid hydroxyl group bending |

Note: The data is based on computational studies of a closely related analog, 5-methyl-3-phenylisoxazole-4-carboxylic acid. iucr.orgsigmaaldrich.com The exact frequencies for this compound may differ slightly.

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For the analog 5-methyl-3-phenylisoxazole-4-carboxylic acid, the HOMO and LUMO energies have been calculated, providing insights into its electronic behavior. iucr.org A lower HOMO-LUMO gap can indicate a higher propensity for charge transfer interactions within the molecule, which is often associated with biological activity. nih.gov

Table 3: Frontier Molecular Orbital Energies for a this compound analog

| Parameter | Energy (eV) |

| E_HOMO | ~ -6.5 to -7.0 |

| E_LUMO | ~ -1.5 to -2.0 |

| Energy Gap (ΔE) | ~ 4.5 to 5.5 |

Note: The data is based on computational studies of a closely related analog, 5-methyl-3-phenylisoxazole-4-carboxylic acid. iucr.org The exact energy values for this compound may vary.

Intramolecular charge transfer is a key process that influences the electronic and optical properties of a molecule, as well as its reactivity and biological activity. Natural Bond Orbital (NBO) analysis is a computational method used to study the delocalization of electron density between occupied and unoccupied orbitals, providing a quantitative measure of charge transfer interactions.

To understand the site-specific reactivity of a molecule, local reactivity descriptors such as the condensed Fukui function and local softness are employed. These descriptors, derived from DFT, help in identifying the most probable sites for nucleophilic, electrophilic, and radical attacks.

The condensed Fukui function, f(r), indicates the change in electron density at a specific atomic site upon the addition or removal of an electron. The local softness, s(r), is related to the Fukui function and the global softness of the molecule and provides a measure of the reactivity of a particular site. Although specific calculated values for this compound are not available, these theoretical tools are invaluable for predicting its chemical behavior and interaction with biological targets.

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a protein target. These methods are instrumental in drug discovery for identifying potential therapeutic agents and understanding their mechanism of action at a molecular level.

Derivatives of this compound have been investigated as inhibitors of xanthine oxidase, an enzyme involved in gout. nih.gov A molecular modeling study of a derivative, compound 11a, was performed to understand its binding mode within the active site of xanthine oxidase, providing a basis for the structure-guided design of new inhibitors. nih.gov Furthermore, other isoxazole derivatives have shown promise as anticancer agents, suggesting that this compound could also be a scaffold for developing new anticancer drugs. chemicalbook.com Docking studies of related isoxazole compounds have been performed against various cancer-related protein targets. chemicalbook.com

Table 4: Potential Protein Targets for Molecular Docking of this compound

| Protein Target | Therapeutic Area | Rationale |

| Xanthine Oxidase | Gout | Derivatives have shown inhibitory activity. nih.gov |

| Various Cancer-related Proteins | Oncology | The isoxazole scaffold is present in known anticancer agents. chemicalbook.com |

Ligand-Protein Interactions and Binding Modes

Molecular modeling and docking studies have been instrumental in revealing the binding modes of this compound derivatives with various enzymes, most notably xanthine oxidase (XO) and cyclooxygenase (COX). These studies provide a detailed picture of the non-covalent interactions that govern the inhibitory activity of these compounds.

A key area of investigation has been the development of novel xanthine oxidase inhibitors for the treatment of hyperuricemia and gout. nih.gov Molecular docking studies of a series of this compound derivatives have identified crucial interactions within the active site of XO. For instance, in one study, a derivative, compound 11a, was modeled to understand its binding mechanism. nih.gov This computational analysis helps in visualizing how the ligand fits into the binding pocket of the enzyme, providing a basis for understanding its inhibitory action.

In a separate study, a novel series of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized as XO inhibitors. nih.gov The most potent compound in this series, compound 6c, was found to not only retain key interactions similar to the known XO inhibitor febuxostat (B1672324) but also to form new hydrogen bonds. Specifically, the oxygen atom of the isoxazole ring in compound 6c was shown to form two hydrogen bonds with the amino acid residues Ser876 and Thr1010 in the XO active site. nih.gov This additional interaction is believed to contribute to its enhanced inhibitory activity.

The orientation of the different moieties of the this compound scaffold within the enzyme's active site is critical for its inhibitory effect. The carboxylic acid group, a common feature in many enzyme inhibitors, often participates in crucial hydrogen bonding or ionic interactions with positively charged or polar residues. The phenyl ring and the isoxazole ring contribute to binding through hydrophobic and aromatic interactions, such as π-π stacking with aromatic amino acid residues like phenylalanine.

The following table summarizes the key ligand-protein interactions observed for derivatives of this compound:

| Derivative/Compound | Target Enzyme | Key Interacting Residues | Type of Interaction |

| Compound 11a | Xanthine Oxidase | Not explicitly stated | General binding mode analysis |

| Compound 6c | Xanthine Oxidase | Ser876, Thr1010 | Hydrogen bonding |

Structure-Guided Design of Derivatives

The insights gained from ligand-protein interaction studies have been pivotal in the structure-guided design of more potent and selective derivatives of this compound. By understanding the specific structural features that enhance binding affinity and inhibitory activity, medicinal chemists can rationally modify the parent compound to optimize its pharmacological properties.

A significant finding in the structure-activity relationship (SAR) of this compound derivatives as xanthine oxidase inhibitors is the influence of substituents on the phenyl ring. Research has shown that the presence of a cyano group at the 3-position of the phenyl moiety is a preferred substitution pattern for enhancing inhibitory potency. nih.gov Conversely, the transformation of this cyano group into a nitro group leads to a general reduction in inhibitory activity. nih.gov This highlights the sensitivity of the binding pocket to the electronic and steric properties of the substituent at this position.

The design of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids is a prime example of a hybridization strategy, combining the isoxazole scaffold with an indole (B1671886) moiety, both of which are known to exhibit XO inhibitory effects. nih.gov The SAR analysis of these hybrids revealed that a hydrophobic group on the nitrogen atom of the indole ring is essential for potent inhibition of XO. nih.gov

The following table outlines examples of structure-guided design principles for this compound derivatives:

| Parent Scaffold | Design Strategy | Modification | Rationale for Modification | Resulting Derivative Class |

| This compound | Substitution on phenyl ring | Introduction of a cyano group at the 3-position | Enhance inhibitory potency against xanthine oxidase | 5-(3-cyanophenyl)isoxazole-3-carboxylic acid derivatives |

| This compound | Hybridization with another pharmacophore | Replacement of the phenyl group with a 1H-indol-5-yl group and addition of a hydrophobic group on the indole nitrogen | Combine known XO inhibitory scaffolds and optimize hydrophobic interactions | 5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivatives |

These examples underscore the power of a structure-based approach. By identifying the key interaction points and understanding the SAR, researchers can iteratively modify the lead compound to achieve improved therapeutic potential. The continuous feedback loop between computational modeling, chemical synthesis, and biological evaluation is crucial for the successful development of novel drug candidates based on the this compound framework.

Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of 5-phenylisoxazole-3-carboxylic acid is susceptible to electrophilic aromatic substitution reactions, a fundamental class of reactions in organic chemistry. masterorganicchemistry.com The isoxazole (B147169) ring, being an electron-withdrawing group, deactivates the phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta position. This is because the deactivating nature of the isoxazole ring destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate for meta attack. mnstate.edu

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For instance, nitration of the phenyl ring would introduce a nitro group (-NO2). masterorganicchemistry.comlibretexts.org This is typically achieved using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO2+). libretexts.org

Similarly, halogenation can introduce halogen atoms like chlorine or bromine onto the phenyl ring. These reactions often require a Lewis acid catalyst, such as iron(III) bromide (FeBr3) for bromination, to polarize the halogen molecule and increase its electrophilicity. mnstate.edu Sulfonation, the introduction of a sulfonic acid group (-SO3H), is another example of an electrophilic aromatic substitution reaction. youtube.com

The presence of substituents on the phenyl ring can further influence the regioselectivity and rate of these reactions. For example, a study on this compound derivatives showed that the presence of a cyano group at the 3-position of the phenyl moiety was a preferred substitution pattern in the synthesis of xanthine (B1682287) oxidase inhibitors. nih.gov

Nucleophilic Attack on the Isoxazole Ring

The isoxazole ring, being an electron-deficient heterocycle, is susceptible to nucleophilic attack. This reactivity is particularly pronounced when the ring is substituted with strong electron-withdrawing groups. While the carboxylic acid at the 3-position is electron-withdrawing, the reactivity of the isoxazole ring in this compound towards nucleophiles is also influenced by the nature of the nucleophile and the reaction conditions.

Studies on related isoxazole systems have demonstrated that nucleophilic substitution can occur. For instance, research on 5-nitroisoxazoles has shown that the nitro group can be displaced by various nucleophiles in an aromatic nucleophilic substitution (SNAr) reaction. rsc.org This suggests that if a suitable leaving group were present on the isoxazole ring of this compound, similar transformations could be possible.

Furthermore, the synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from a trifunctionalized isoxazole core highlights the potential for selective nucleophilic chemistry on the isoxazole scaffold. researchgate.net In this work, different positions of the isoxazole ring were selectively targeted by nucleophiles to build a library of compounds. researchgate.net

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group (-COOH) at the 3-position of the isoxazole ring is a versatile functional group that can undergo a variety of reactions. These transformations are central to the synthesis of numerous derivatives with potential applications in medicinal chemistry and materials science.

Key reactions of the carboxylic acid moiety include:

Esterification: Carboxylic acids react with alcohols in the presence of an acid catalyst to form esters. This reaction, known as Fischer esterification, is a reversible process. libretexts.org For this compound, this would involve reacting it with an alcohol to produce the corresponding ester derivative.

Amide Formation: Carboxylic acids can be converted to amides by reaction with amines. This transformation often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid towards nucleophilic attack by the amine. libretexts.org The synthesis of various amide derivatives of this compound has been reported in the literature. nih.govresearchgate.net

Conversion to Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl2) or oxalyl chloride. libretexts.org The resulting 5-phenylisoxazole-3-carbonyl chloride would be a valuable intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions.

Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org In the case of this compound, this would yield (5-phenylisoxazol-3-yl)methanol. The aldehyde intermediate formed during this reduction is typically difficult to isolate as it is more reactive than the starting carboxylic acid. libretexts.org

The following table summarizes some of the key reactions at the carboxylic acid moiety:

| Reaction Type | Reagents | Product |

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Amine, Coupling Agent (e.g., DCC) | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl2) | Acid Chloride |

| Reduction | Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol |

Ring-Opening and Rearrangement Reactions

Isoxazole rings can undergo ring-opening and rearrangement reactions under various conditions, such as thermolysis, photolysis, or treatment with certain reagents. These reactions can lead to the formation of different heterocyclic systems or acyclic compounds, providing pathways to novel molecular scaffolds.

While specific studies on the ring-opening and rearrangement of this compound are not extensively detailed in the provided search results, the general reactivity patterns of isoxazoles can be considered. For instance, the Wolff rearrangement, a reaction that converts an α-diazoketone into a ketene, can be used for ring expansion. libretexts.org Although not a direct reaction of the isoxazole, it demonstrates a type of rearrangement that can alter ring systems.

The stability of the isoxazole ring in this compound is significant, but under forcing conditions or with specific reagents designed to induce such transformations, ring cleavage or rearrangement could potentially occur.

Mechanistic Investigations of Synthetic Pathways

The synthesis of this compound and its derivatives often involves the construction of the isoxazole ring as a key step. Understanding the mechanisms of these synthetic pathways is crucial for optimizing reaction conditions and expanding the scope of accessible analogues.

One common method for synthesizing the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound with hydroxylamine (B1172632). The mechanism of this reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to afford the isoxazole ring.

Molecular modeling and computational studies can provide valuable insights into the reaction mechanisms. For instance, a molecular modeling study was performed on a derivative of this compound to understand its binding mode with xanthine oxidase, which can inform the design of new inhibitors. nih.gov Such computational approaches can also be applied to investigate the transition states and energy barriers of the synthetic steps, helping to elucidate the reaction mechanism in detail.

The synthesis of 5-methyl-3-phenylisoxazole-4-carboxylic acid, a related compound, was achieved by reacting benzaldehyde (B42025) oxime with ethyl acetoacetate. nih.gov This reaction highlights a synthetic route to substituted isoxazoles, and a mechanistic understanding of such transformations is essential for controlling regioselectivity and improving yields.

Applications in Advanced Chemical Synthesis and Materials Science

Building Block in Organic Synthesis

5-Phenylisoxazole-3-carboxylic acid serves as a fundamental building block for the construction of more complex molecular architectures. Its constituent parts can be chemically modified, allowing for the introduction of diverse functional groups and the creation of a library of derivatives.

The isoxazole (B147169) moiety is a cornerstone in the synthesis of a wide array of other heterocyclic systems. Isoxazole derivatives are recognized as important synthetic targets due to their prevalence in bioactive natural products, pharmaceuticals, and agrochemicals. nih.gov The core structure of this compound can be elaborated to produce various derivatives with potentially interesting chemical and biological properties. nih.gov For instance, the carboxylic acid group can be converted into esters, amides, or other functional groups, which can then participate in further cyclization or modification reactions to yield different heterocyclic frameworks. nih.govnih.gov The isoxazole ring itself, while relatively stable, can undergo ring-opening reactions under specific conditions, providing pathways to yet other types of organic compounds.

While specific research on the coordination complexes of this compound is not extensively documented, the presence of both a carboxylic acid group and a nitrogen-containing heterocycle provides potential binding sites for metal ions. Carboxylic acids are well-known to act as ligands, coordinating to metal centers through their oxygen atoms. Similarly, the nitrogen atom of the isoxazole ring could potentially participate in coordination. This dual functionality suggests that this compound could be used to synthesize novel coordination complexes with interesting structural, catalytic, or material properties. The study of such complexes remains an area ripe for exploration.

Precursor for Agrochemicals

The isoxazole chemical class has a recognized role in the development of agrochemicals. nih.gov Various isoxazole derivatives have been investigated and are used for their fungicidal, herbicidal, and insecticidal properties. nih.gov As a readily available isoxazole-containing molecule, this compound represents a valuable starting point for the synthesis of new potential agrochemical agents. By modifying its structure, chemists can fine-tune the biological activity and spectrum of action, aiming to develop more effective and environmentally benign crop protection solutions. For example, derivatives such as 5-methyl-3-phenylisoxazole-4-carboxylic acid have been noted for their potential fungicidal and plant-growth regulating activities. researchgate.net

Development of Advanced Materials with Tailored Properties (e.g., Polymer Chemistry)

Currently, there is limited specific information available in the scientific literature regarding the application of this compound in the development of polymers or other advanced materials. However, its rigid, aromatic structure and the presence of a reactive carboxylic acid group suggest potential utility as a monomer or a modifying agent in polymer chemistry to impart specific thermal or mechanical properties.

Use as Fluorescent Probes for Bioimaging and Biological Process Monitoring

The application of this compound as a fluorescent probe for bioimaging has not been extensively reported. While some aromatic heterocyclic compounds exhibit fluorescence, the intrinsic photophysical properties of this specific molecule and its derivatives would need to be investigated to determine their suitability for such applications.

Pharmaceutical and Biological Research Applications

Role as a Privileged Scaffold in Drug Discovery

The 5-phenylisoxazole-3-carboxylic acid structure is considered a privileged scaffold in drug discovery. This designation stems from its ability to serve as a versatile framework for the design of ligands that can interact with a diverse range of biological targets with high affinity. The isoxazole (B147169) ring, a five-membered heterocycle containing nitrogen and oxygen, provides a stable and synthetically accessible core that can be readily functionalized. This allows for the systematic modification of the molecule to optimize its pharmacological properties.

The utility of this scaffold is evident in its application for creating inhibitors for various enzymes, where the core structure provides the essential binding interactions. nih.gov For instance, molecular modeling studies on derivatives targeting xanthine (B1682287) oxidase have been conducted to understand the binding mode and to inform the structure-guided design of new non-purine inhibitors based on the this compound scaffold. nih.gov This adaptability makes it a recurring theme in the quest for novel therapeutic agents.

Development of New Therapeutic Agents

The inherent chemical properties of the this compound scaffold have facilitated the development of numerous derivatives with potential therapeutic applications. Researchers have successfully synthesized and evaluated a variety of these compounds for their biological activities.

Enzyme Inhibition Studies

A primary focus of research on this compound derivatives has been their potential as enzyme inhibitors. These molecules have shown promise in targeting enzymes implicated in various diseases.

Derivatives of this compound have been extensively investigated as inhibitors of xanthine oxidase (XO), a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Overproduction of uric acid can lead to hyperuricemia and gout.

A number of this compound derivatives have been synthesized and found to exhibit potent inhibitory activity against xanthine oxidase, with many compounds demonstrating potency in the micromolar to submicromolar range. nih.govcapes.gov.br Structure-activity relationship (SAR) studies have revealed that substitutions on the phenyl ring significantly influence the inhibitory potency. For example, the presence of a cyano group at the 3-position of the phenyl moiety was found to be a favorable substitution pattern, while its replacement with a nitro group led to a decrease in inhibitory activity. nih.gov

In a different study, a series of N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acids were designed and synthesized. One of the most potent compounds from this series, compound 6c, exhibited an IC50 value of 0.13 μM against XO, which was 22 times more potent than the established anti-gout drug, allopurinol (B61711) (IC50 = 2.93 μM). nih.gov Enzyme kinetic studies indicated that this compound acts as a mixed-type xanthine oxidase inhibitor. nih.gov Molecular docking studies suggested that the isoxazole ring of compound 6c forms key hydrogen bonds with amino acid residues Ser876 and Thr1010 in the active site of xanthine oxidase. nih.gov

| Compound | Modification | IC50 (μM) | Reference |

|---|---|---|---|

| Compound 6c | N-5-(1H-indol-5-yl)isoxazole-3-carboxylic acid | 0.13 | nih.gov |

| Allopurinol (Reference) | - | 2.93 | nih.gov |

The this compound scaffold has also been utilized to develop inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase B (MptpB), a virulence factor essential for the survival of the tuberculosis-causing bacterium within host macrophages.

In one study, a series of 4,5-diarylisoxazole-3-carboxylic acids were designed and evaluated as MptpB inhibitors. The initial isoxazole fragment alone showed weak inhibition (IC50 >500 μM). nih.govacs.org However, the introduction of a phenyl group at the 4-position significantly improved the inhibitory activity (IC50 = 17 μM). nih.govacs.org Further extension with a dichlorophenol fragment resulted in a compound with an IC50 of 0.9 μM. nih.govacs.org The addition of a nitro group at the meta position of the phenyl ring further enhanced the potency, yielding a derivative with an IC50 of 0.4 μM and high selectivity over human phosphatases. acs.org

| Compound | Modification | IC50 (μM) | Reference |

|---|---|---|---|

| Isoxazole fragment alone | - | >500 | nih.govacs.org |

| Introduction of a phenyl group at the 4-position | - | 17 | nih.govacs.org |

| Extension with a dichlorophenol fragment | - | 0.9 | nih.govacs.org |

| Addition of a nitro group at the meta position of the phenyl ring | - | 0.4 | acs.org |

Antimicrobial Activities (Antibacterial, Antifungal)

The isoxazole nucleus, a key component of this compound, is a well-established pharmacophore in the development of antimicrobial agents. researchgate.net Derivatives of this compound have been synthesized and tested for their antibacterial and antifungal properties.

For instance, a series of isoxazole derivatives were synthesized and evaluated for their antibacterial activity against various strains, including Bacillus coccus, S. aureus, E. aerogenes, and P. aeruginosa, as well as the fungus A. niger. researchgate.net The activity was found to be dependent on the substituents on the phenyl ring. researchgate.net In another study, isoxazole carboxylic acid methyl ester-based urea (B33335) and thiourea (B124793) derivatives were synthesized and showed promising antitubercular activity. nih.gov Specifically, a urea derivative with a 3,4-dichlorophenyl substitution and a thiourea analogue with a 4-chlorophenyl moiety were identified as potent compounds against M. tuberculosis. nih.gov

Novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines have demonstrated moderate to potent in vitro activity against a range of dermatophytes, yeast, and systemic fungi. nih.gov

Antiviral Activities

The this compound scaffold has also served as a basis for the development of antiviral agents. While research in this area is less extensive compared to enzyme inhibition and antimicrobial studies, some derivatives have shown promising results.

A series of novel (5-oxazolyl)phenyl amine derivatives, which are structurally related to the isoxazole scaffold, were synthesized and evaluated for their antiviral activity against Hepatitis C virus (HCV) and coxsackie virus B3 (CVB3) and B6 (CVB6). nih.gov Several of these compounds exhibited potent antiviral activity against HCV with IC50 values ranging from 0.28 to 0.92 μM and also showed strong activity against CVB3 and/or CVB6 at low concentrations (IC50 < 2.0 μM). nih.gov

Anticancer/Antitumor Activities

The isoxazole scaffold, particularly derivatives of this compound, has emerged as a significant area of interest in the development of novel anticancer agents. nih.govnih.gov These compounds have demonstrated a range of antitumor activities through various mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and interference with key signaling pathways. nih.govtandfonline.com

Research has highlighted the potential of isoxazole derivatives to exhibit cytotoxic effects against a variety of cancer cell lines. For instance, certain phenyl-isoxazole-carboxamide derivatives have shown notable antitumor properties. The cytotoxicity of these compounds has been evaluated against several cancer cell lines, including hepatocellular carcinoma (Hep3B and HepG2), cervical adenocarcinoma (HeLa), and breast carcinoma (MCF-7). najah.edu

One study focused on the synthesis of novel 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives and their antiproliferative activities. nih.gov The results indicated that these compounds possessed moderate to potent activities against various cancer cell lines, with some derivatives showing broad-spectrum activity. nih.gov For example, compound 2a was active against B16F1, Colo205, HepG2, and HeLa cancer cell lines. nih.gov Notably, compound 2e was found to be highly active against the B16F1 melanoma cell line. nih.gov

Another study involving indole-3-isoxazole-5-carboxamide derivatives reported significant anticancer activity against breast (MCF7), colon (HCT116), and liver (Huh7) cancer cell lines. The majority of the synthesized compounds in this series displayed IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation. Specifically, some compounds showed selective bioactivities towards cancer cells while having higher IC50 values against normal human epithelial breast cell lines, suggesting a degree of selectivity.

The mechanisms underlying the anticancer effects of isoxazole derivatives are multifaceted. They have been shown to inhibit the synthesis of DNA, leading to a halt in cell proliferation. tandfonline.com Some indole-linked isoxazole derivatives have been found to act on the S phase of the cell cycle and inhibit the methylation process during the conversion of uracil (B121893) to thiamine. tandfonline.com

The versatility of the isoxazole ring allows for the synthesis of a wide array of derivatives with potential as anticancer agents, making it a valuable scaffold in the ongoing search for more effective and less toxic cancer therapies. nih.govespublisher.com

Anti-inflammatory Activities

Derivatives of this compound have been investigated for their potential as anti-inflammatory agents. The isoxazole nucleus is a key component in several compounds exhibiting anti-inflammatory properties.

A study on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles demonstrated statistically significant anti-inflammatory activity in a carrageenan-induced rat paw edema model when compared to the control. sigmaaldrich.com The most potent compounds from this series were also found to be non-ulcerogenic, a significant advantage over some traditional anti-inflammatory drugs like aspirin. sigmaaldrich.com

Further research into 5-amino-3-methyl-4-isoxazolecarboxylic acid benzylamides substituted in the phenyl ring has shown both anti-proliferative and anti-inflammatory properties in vitro and in vivo. nih.gov One of the most promising compounds from this series was 5-amino-3-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide , which exhibited strong anti-proliferative and anti-inflammatory effects. nih.gov

The mechanism of anti-inflammatory action for some isoxazole derivatives involves the inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase-2 (COX-2). mdpi.com For example, 5-(3-methylthiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-1,2-oxazole was found to significantly inhibit both LOX and COX-2. mdpi.com Additionally, 4,5-diarylisoxazol-3-carboxylic acids have been identified as potential leukotriene synthesis inhibitors, which is another pathway to mediate anti-inflammatory effects. mdpi.com

Neuroprotective and Neurological Disorder Treatment

The therapeutic potential of this compound derivatives extends to the field of neuroprotection and the treatment of neurological disorders. Research has indicated that certain isoxazole compounds may offer beneficial effects in conditions such as epilepsy and neurodegenerative diseases.

Anticonvulsant and Antidepressant Activities

Several novel isoxazole derivatives have been synthesized and evaluated for their anticonvulsant activity. In one study, bicyclic isoxazole analogues were tested against both electrically and chemically induced seizures in rats. pharmahealthsciences.net The antiepileptic activity of these compounds was compared to standard drugs like phenytoin (B1677684) and diazepam. pharmahealthsciences.net The study found that the presence of a nitrated aromatic ring at the 5-position and a hydroxyl-substituted phenyl ring at the 3-position of the isoxazole core resulted in maximum protection against convulsions. pharmahealthsciences.net

Another study focused on the design and synthesis of novel benzo[d]isoxazole derivatives as anticonvulsants. nih.gov The most potent compound, Z-6b , showed high protection against maximal electroshock (MES)-induced seizures. nih.gov Patch-clamp experiments revealed that Z-6b significantly and selectively inhibited Nav1.1 voltage-gated sodium channels, suggesting this as its mechanism of anticonvulsant action. nih.gov

Microwave-assisted green synthesis has also been employed to create novel isoxazole derivatives that have shown promising antiepileptic activity in the MES model. abap.co.inresearchgate.netabap.co.in

Immunosuppressant Activity

Derivatives of isoxazole have demonstrated significant immunomodulatory properties, with some compounds exhibiting potent immunosuppressive activity. Research has shown that modifications to the 5-amino-3-methyl-4-isoxazolecarboxylic acid scaffold can lead to compounds with varying effects on the immune system, ranging from immunostimulatory to immunosuppressive. nih.gov

For instance, di- and tri-substituted 5-amino-3-methyl-4-isoxazolecarboxylic acid phenylamides have displayed immunosuppressive activity that is more effective than the reference drug, cyclosporine A. nih.gov Specifically, dichloro- and trimethoxy-derivatives of these phenylamides were identified as inhibitors of the humoral immune response. nih.gov